Lipophilicity Advantage: XLogP3 of 4.0 Surpasses Methoxy, Ethoxy, and Isopropoxy Analogs by Meaningful Margins
The target compound exhibits a computed XLogP3 value of 4.0 (PubChem, XLogP3 3.0 algorithm), which is 1.3 log units higher than the methoxy analog (XLogP3 = 2.7), 0.9 log units higher than the ethoxy analog (XLogP3 = 3.1), and 0.5 log units higher than the isopropoxy analog (XLogP3 = 3.5) [1]. An alternative vendor-reported LogP value of 3.623 (Leyan) remains directionally consistent and exceeds the methoxy analog LogP of 2.5968 [2]. Each ~1 log unit increase in LogP corresponds to a roughly 10-fold increase in octanol/water partition coefficient, directly influencing extraction recovery, chromatographic retention, and membrane permeability in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 (PubChem); LogP = 3.623 (Leyan vendor) |
| Comparator Or Baseline | 1-Bromo-2-methoxy-4-fluorobenzene: XLogP3 = 2.7; 1-Bromo-2-ethoxy-4-fluorobenzene: XLogP3 = 3.1; 1-Bromo-4-fluoro-2-isopropoxybenzene: XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 = +1.3 (vs methoxy), +0.9 (vs ethoxy), +0.5 (vs isopropoxy) |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm, 2019.06.18 release) and vendor-reported values (Leyan, molbase.cn) |
Why This Matters
Higher lipophilicity enables more efficient extraction from aqueous reaction mixtures, improved loading on reverse-phase chromatography, and distinct LogD-driven biological partitioning behavior—making the compound the preferred choice when methoxy or ethoxy analogs fail to provide adequate organic-phase retention or membrane permeation in medicinal chemistry programs.
- [1] PubChem Compound Summaries: CID 58240703, CID 7018043, CID 44754913, CID 46738825. Computed XLogP3-AA values. National Center for Biotechnology Information, 2026. View Source
- [2] Molbase.cn, 1-bromo-4-fluoro-2-methoxybenzene, CAS 450-88-4, LogP 2.5968. View Source
